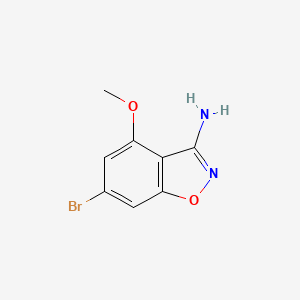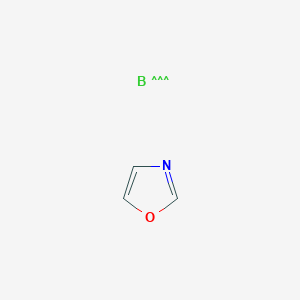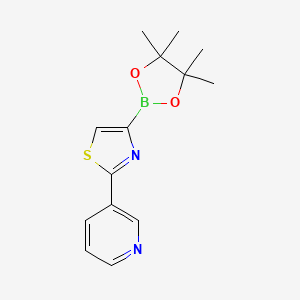
6-bromo-4-methoxy-1,2-Benzisoxazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-6-bromo-4-methoxybenzisoxazole: is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-bromo-4-methoxybenzisoxazole typically involves the cyclization of appropriately substituted precursors. One common method includes the reaction of 3-amino-4-methoxyphenol with bromine to introduce the bromine atom at the 6-position. This is followed by cyclization with a suitable nitrile or isocyanate to form the benzisoxazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, or the amino group to an amine.
Substitution: The bromine atom in the compound can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of dehalogenated or amine derivatives.
Substitution: Formation of various substituted benzisoxazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 3-Amino-6-bromo-4-methoxybenzisoxazole is used as a precursor in the synthesis of more complex heterocyclic compounds. It serves as a key intermediate in the development of new synthetic methodologies.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications. It is a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry: In the industrial sector, 3-Amino-6-bromo-4-methoxybenzisoxazole is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The exact mechanism of action of 3-Amino-6-bromo-4-methoxybenzisoxazole depends on its specific application. In medicinal chemistry, it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, van der Waals forces, and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to the desired therapeutic effects.
Comparación Con Compuestos Similares
3-Amino-4-methoxybenzisoxazole: Lacks the bromine atom, which may result in different reactivity and biological activity.
6-Bromo-4-methoxybenzisoxazole: Lacks the amino group, affecting its potential for hydrogen bonding and reactivity.
3-Amino-6-chloro-4-methoxybenzisoxazole: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical properties and biological activity.
Uniqueness: The presence of both the amino and bromine groups in 3-Amino-6-bromo-4-methoxybenzisoxazole makes it a versatile compound for various chemical transformations and biological applications. The bromine atom can be easily substituted, allowing for the synthesis of a wide range of derivatives with potential therapeutic benefits.
Propiedades
Fórmula molecular |
C8H7BrN2O2 |
|---|---|
Peso molecular |
243.06 g/mol |
Nombre IUPAC |
6-bromo-4-methoxy-1,2-benzoxazol-3-amine |
InChI |
InChI=1S/C8H7BrN2O2/c1-12-5-2-4(9)3-6-7(5)8(10)11-13-6/h2-3H,1H3,(H2,10,11) |
Clave InChI |
FIQGCIKKZIDZOM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC2=C1C(=NO2)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl (Z)-2-[(2S,3R,12bS)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate](/img/structure/B13903973.png)

![8'-Fluoro-6'-(2-methoxyethoxymethoxy)spiro[1,3-dioxolane-2,2'-tetralin]](/img/structure/B13903983.png)

![5-[(2R,3R,4R)-5-(1,3-benzodioxol-5-yl)-3,4-dimethyloxolan-2-yl]-1,3-benzodioxole](/img/structure/B13903995.png)
![3-Bromopyrrolo[1,2-b]pyridazine-6-carboxylic acid](/img/structure/B13903996.png)

![[(2R)-azepan-2-yl]methanol;hydrochloride](/img/structure/B13904007.png)
![O9-tert-butyl O2-methyl 9-azabicyclo[3.3.1]non-2-ene-2,9-dicarboxylate](/img/structure/B13904012.png)
![heptasodium;[(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-6-methoxy-4,5-disulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate](/img/structure/B13904014.png)


![(3S)-3-amino-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]propan-1-ol](/img/structure/B13904022.png)
